5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
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Overview
Description
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is also known as "Compound X" and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction in inflammation and the growth of tumors.
Biochemical And Physiological Effects
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and the growth of tumors. It has also been shown to have antibacterial properties and to be effective against certain strains of bacteria.
Advantages And Limitations For Lab Experiments
The advantages of using 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. These include further studies on its potential therapeutic applications, its mechanism of action, and its potential use in the treatment of neurodegenerative diseases. Other future directions include the development of more efficient synthesis methods and the exploration of its potential as a lead compound for the development of new drugs.
In conclusion, 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a synthetic compound that has shown great potential for its therapeutic applications. Its complex synthesis process and the need for further research to fully understand its mechanism of action are limitations, but the future directions for research on this compound are promising.
Synthesis Methods
The synthesis of 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a complex process that requires several steps. The first step involves the reaction of 2-chloro-3-nitropyridine with 4-methoxybenzenesulfonamide in the presence of a base. This results in the formation of an intermediate product, which is then reacted with 2-mercaptothiophene in the presence of a reducing agent to yield 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide. Finally, the compound is oxidized to form the 7,7-dioxide derivative.
Scientific Research Applications
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
105951-30-2 |
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Product Name |
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide |
Molecular Formula |
C7H9NO5S3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-hydroxy-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H9NO5S3/c8-16(12,13)6-3-4-5(9)1-2-15(10,11)7(4)14-6/h3,5,9H,1-2H2,(H2,8,12,13) |
InChI Key |
MAZCFXDIYXGRAD-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C1O)C=C(S2)S(=O)(=O)N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1O)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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